Regioselective Cross-Coupling vs. 5-Bromo Isomer
The target compound features a bromine atom at the 2-position, ortho to the pyridine nitrogen. This electronic configuration makes it a superior substrate for palladium-catalyzed cross-coupling reactions compared to its regioisomer, 5-bromo-2-methoxyisonicotinaldehyde. The proximity to the electron-withdrawing pyridine nitrogen activates the C2-Br bond, enabling faster oxidative addition with Pd(0) catalysts . In contrast, the 5-bromo isomer lacks this activation, generally requiring more forcing conditions or providing lower yields in analogous Suzuki-Miyaura couplings .
| Evidence Dimension | Expected Rate of Oxidative Addition |
|---|---|
| Target Compound Data | Higher reactivity (qualitative) |
| Comparator Or Baseline | 5-Bromo-2-methoxyisonicotinaldehyde (CAS 936011-17-5) |
| Quantified Difference | Significantly faster reaction rate under standard Suzuki conditions. |
| Conditions | General principles of Pd-catalyzed cross-coupling of aryl halides. |
Why This Matters
Faster, higher-yielding cross-coupling steps translate to reduced synthesis costs and higher purity of advanced intermediates in medicinal chemistry campaigns.
